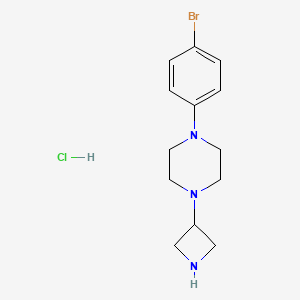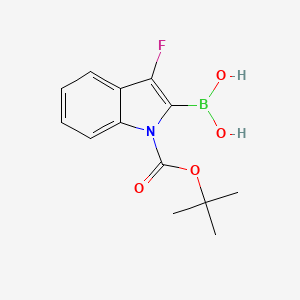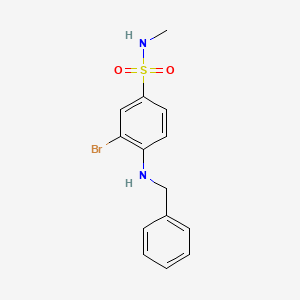
4-(Benzylamino)-3-bromo-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The presence of bromine, methyl, and phenylmethyl groups in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide typically involves multiple steps. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide include other benzenesulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.
4-[(4-oxo-4,5-Dihydrothiazol-2-yl)amino]benzenesulfonamide: Exhibits significant anticancer activity.
The uniqueness of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H15BrN2O2S |
|---|---|
Molecular Weight |
355.25 g/mol |
IUPAC Name |
4-(benzylamino)-3-bromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-16-20(18,19)12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
InChI Key |
AXIVTTWAGCTZIB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


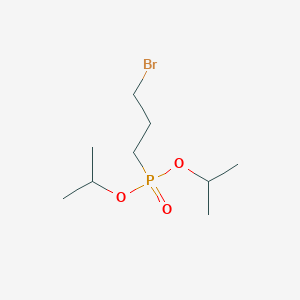
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

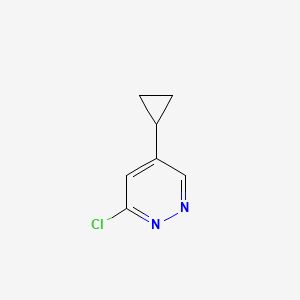
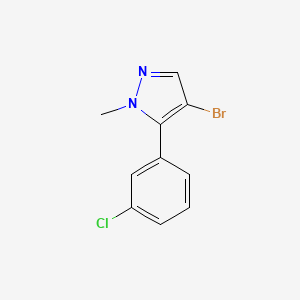

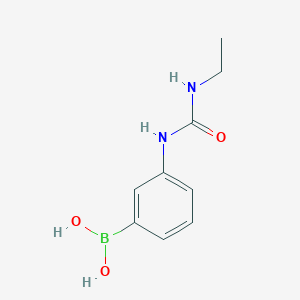
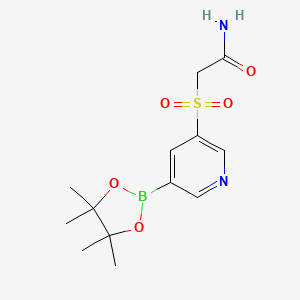
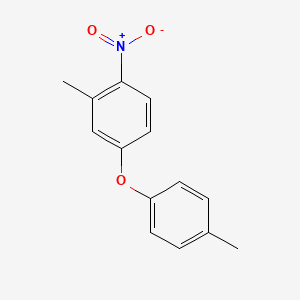
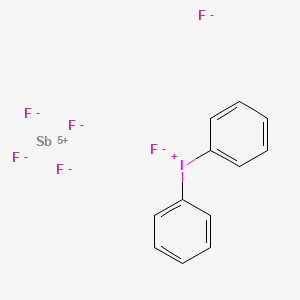
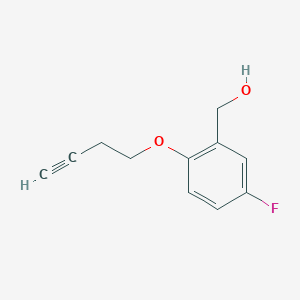
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
